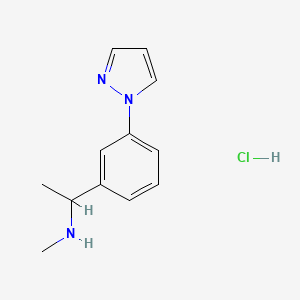
1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride typically begins with 3-(1H-pyrazol-1-yl)benzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an amine using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazoles or other heterocyclic compounds.
科学研究应用
Medicinal Chemistry: This compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and inflammatory disorders.
Material Science: The compound's unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Organic Synthesis: It serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules.
作用机制
The mechanism by which 1-(3-(1H-Pyrazol-1-yl)phenyl)-N-methylethan-1-amine Hydrochloride exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.
相似化合物的比较
Pyrazole derivatives: Other pyrazole-based compounds with similar structures and functionalities.
Amine hydrochlorides: Other amine hydrochloride salts with varying substituents.
Uniqueness:
Structural Features: The presence of the phenyl group attached to the pyrazole ring and the N-methyl group distinguishes this compound from other pyrazoles.
Reactivity: Its reactivity profile, influenced by the substituents, sets it apart from structurally similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C12H16ClN3 |
|---|---|
分子量 |
237.73 g/mol |
IUPAC 名称 |
N-methyl-1-(3-pyrazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-10(13-2)11-5-3-6-12(9-11)15-8-4-7-14-15;/h3-10,13H,1-2H3;1H |
InChI 键 |
RGTWIHUYMRMPHN-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)N2C=CC=N2)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B15354446.png)

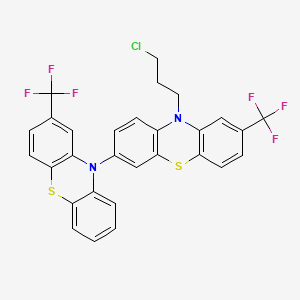
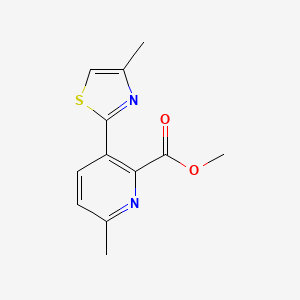

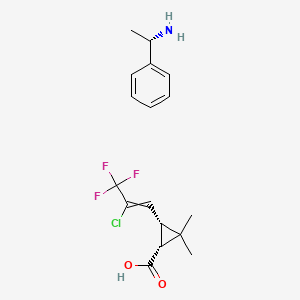
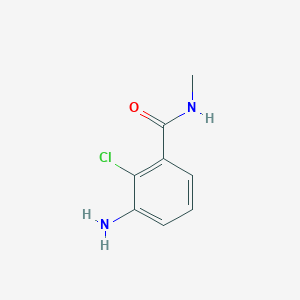
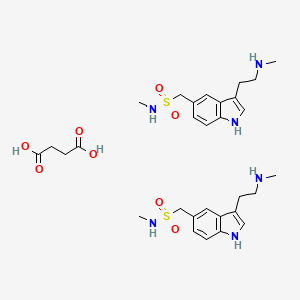
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)
